molecular formula C18H14F3N3O4 B2533452 Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-46-2

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2533452
CAS No.: 1396864-46-2
M. Wt: 393.322
InChI Key: YZBGEAYCQLXMPR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethoxy group and the pyrazolo[1,5-a]pyridine core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethoxy group onto the aromatic ring.

    Amidation Reaction: The final step involves the formation of the amide bond between the pyrazolo[1,5-a]pyridine core and the benzamido group, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:

    Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Similar core structure but different substituents, leading to variations in biological activity and chemical reactivity.

    Ethyl 5-(4-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate: Lacks the trifluoromethoxy group, which may result in different pharmacokinetic properties and target interactions.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct physicochemical properties and enhances its potential as a versatile compound in various research fields.

Properties

IUPAC Name

ethyl 5-[[4-(trifluoromethoxy)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-2-27-17(26)14-10-22-24-8-7-12(9-15(14)24)23-16(25)11-3-5-13(6-4-11)28-18(19,20)21/h3-10H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBGEAYCQLXMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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